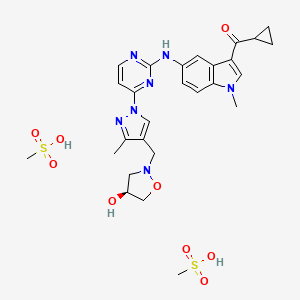
Cevidoplenib dimesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevidoplenib dimesylate is an orally available inhibitor of spleen tyrosine kinase (SYK), with potential anti-inflammatory and immunomodulating activities. It is primarily used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis .
Preparation Methods
The synthesis of cevidoplenib dimesylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Cevidoplenib dimesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cevidoplenib dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of spleen tyrosine kinase in immune cell signaling and function.
Medicine: It is being studied for its potential therapeutic effects in autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis.
Industry: It is used in the development of new drugs targeting spleen tyrosine kinase and related pathways
Mechanism of Action
Cevidoplenib dimesylate exerts its effects by binding to and inhibiting the activity of spleen tyrosine kinase. This inhibition blocks Fc receptor and B-cell receptor-mediated signaling in inflammatory cells, including macrophages, neutrophils, mast cells, natural killer cells, and B-cells. This leads to the inhibition of the activation of these inflammatory cells and the related inflammatory responses and tissue damage .
Comparison with Similar Compounds
Cevidoplenib dimesylate is unique in its high selectivity for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:
Adavosertib: A tyrosine kinase inhibitor with different target specificity.
Adrixetinib: Another tyrosine kinase inhibitor with distinct molecular targets.
Altiratinib: A multi-kinase inhibitor with broader target specificity
This compound stands out due to its specific inhibition of spleen tyrosine kinase, making it a valuable tool in the study and treatment of autoimmune diseases.
Properties
CAS No. |
2043659-93-2 |
|---|---|
Molecular Formula |
C27H35N7O9S2 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C25H27N7O3.2CH4O3S/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16;2*1-5(2,3)4/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28);2*1H3,(H,2,3,4)/t19-;;/m0../s1 |
InChI Key |
KGZICKLRNSIYNH-TXEPZDRESA-N |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



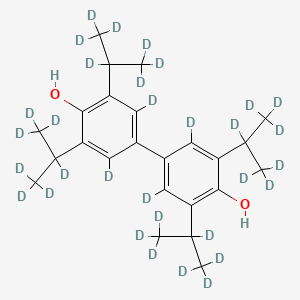

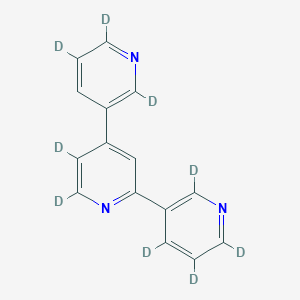
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
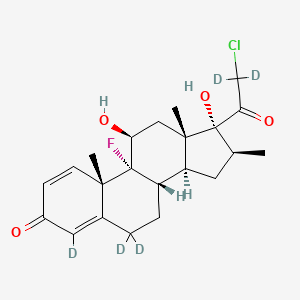

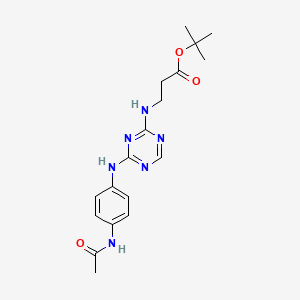
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)



